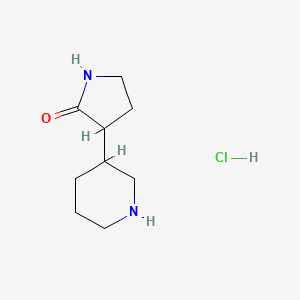
(R)-1-(2-Bromo-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Bromo-5-methylphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound features a bromine atom and a methyl group attached to a phenyl ring, with an ethan-1-ol moiety. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol typically involves the bromination of a precursor compound followed by a reduction step. One common method is:
Bromination: Starting with 2-methylphenyl ethan-1-ol, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Reduction: The resulting bromo compound can then be reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain the desired ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: The ®-configuration makes it useful in asymmetric synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs due to its unique structure and reactivity.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science:
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Bromo-5-methylphenyl)ethan-1-ol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways. The bromine atom and the ®-configuration can play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(2-Bromo-5-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(2-Bromo-5-methylphenyl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
1-(2-Bromo-5-methylphenyl)ethane: A simpler hydrocarbon derivative.
Uniqueness
®-1-(2-Bromo-5-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
(1R)-1-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1 |
Clave InChI |
YEUJSIBLUOGPQV-SSDOTTSWSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Br)[C@@H](C)O |
SMILES canónico |
CC1=CC(=C(C=C1)Br)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


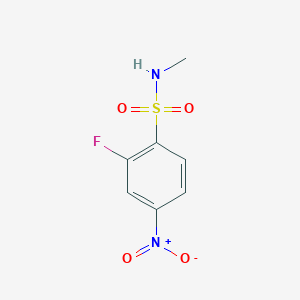
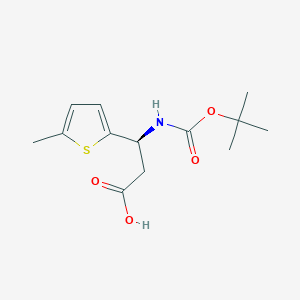
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)

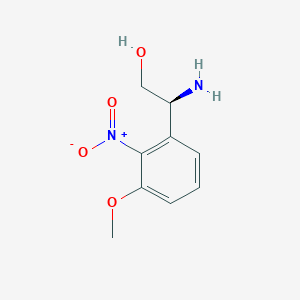
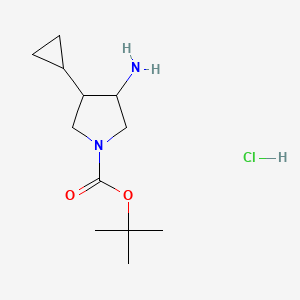

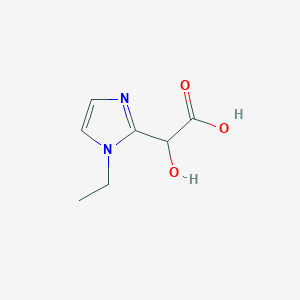
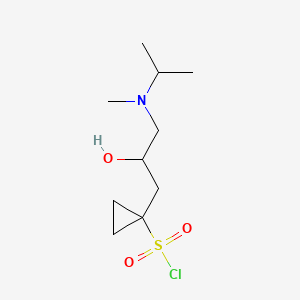
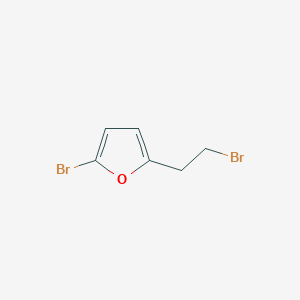
![Methyl 4-ethynylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13616803.png)

